3-Phenacyl-1,2,3-benzotriazin-4-one
Description
Significance of Nitrogen-Containing Heterocycles in Research
Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their diverse structures underpinning a vast array of applications. numberanalytics.comwisdomlib.orgopenmedicinalchemistryjournal.com These compounds, which feature a ring structure containing at least one nitrogen atom, are fundamental to numerous biological processes and are integral components in pharmaceuticals, agrochemicals, and materials science. numberanalytics.commsesupplies.com In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain nitrogen heterocycles. openmedicinalchemistryjournal.com Their prevalence stems from their unique chemical reactivity and structural diversity, which allows for the synthesis of a wide range of derivatives with distinct properties. numberanalytics.com
The applications of nitrogenous heterocycles are extensive. They are crucial in the development of pharmaceuticals, including antibiotics, antivirals, and anticancer agents. numberanalytics.comnih.gov In agriculture, they form the basis of many fungicides, herbicides, and insecticides. msesupplies.com Furthermore, their utility extends to materials science, where they are used in the creation of conducting polymers and dyes, and as corrosion inhibitors for metals. numberanalytics.commsesupplies.com The catalytic activity of these compounds also makes them valuable precursors in the synthesis of other important organic molecules. openmedicinalchemistryjournal.com
Overview of 1,2,3-Benzotriazin-4-one Core Structures and Their Unique Reactivity Profiles
Among the vast family of nitrogen-containing heterocycles, the 1,2,3-benzotriazin-4-one scaffold has emerged as a particularly interesting and synthetically valuable structure. nih.govresearchgate.net This bicyclic system consists of a benzene (B151609) ring fused to a triazine ring containing a ketone group. ontosight.ai The unique arrangement of nitrogen atoms within the triazine ring imparts a distinct reactivity profile, making it a versatile building block for the synthesis of other heterocyclic compounds. nih.govresearchgate.net
The synthesis of 1,2,3-benzotriazin-4-ones has traditionally involved the diazotization of 2-aminobenzamide (B116534) or its derivatives, a method that often requires harsh acidic conditions. nih.gov However, recent advancements have led to the development of milder and more environmentally friendly synthetic routes, including photochemical methods. nih.gov
A key aspect of the reactivity of 1,2,3-benzotriazin-4-ones is their ability to undergo denitrogenative reactions, where the molecule loses a molecule of nitrogen gas (N₂). researchgate.netacs.org This process can be initiated by heat (thermolysis) or light (photolysis) and often proceeds through the formation of a highly reactive iminoketene intermediate. researchgate.netresearchgate.net This intermediate can then participate in a variety of cycloaddition and annulation reactions, providing access to a diverse range of other heterocyclic systems. researchgate.net For instance, the palladium-catalyzed denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with terminal alkynes is a highly regioselective method for synthesizing 3-substituted isocoumarin-1-imines. researchgate.net
Rationale for Investigating 3-Phenacyl-1,2,3-benzotriazin-4-one as a Model Compound
The substituent at the 3-position of the 1,2,3-benzotriazin-4-one core significantly influences its stability and reactivity. While 3-alkyl and 3-aralkyl derivatives are generally stable, 3-aryl substituted compounds can undergo thermal heterolysis of the N(2)–N(3) bond. researchgate.net The investigation of specific derivatives, such as this compound, provides a focused lens through which to understand the nuanced reactivity of this heterocyclic system.
The "phenacyl" group, which consists of a carbonyl group attached to a methyl group that is in turn attached to a phenyl group, introduces additional reactive sites and potential for unique chemical transformations. Studying the interplay between the phenacyl substituent and the benzotriazinone core can reveal novel reaction pathways and synthetic applications. For example, the pyrolysis of 3-phenyl-1,2,3-benzotriazin-4-one leads to the formation of 9-acridone and phenanthridin-6-one through a novel rearrangement. rsc.org By analogy, investigating the thermal and photochemical behavior of this compound could unveil new and synthetically useful transformations.
The synthesis of various 3-substituted 1,2,3-benzotriazin-4-ones is well-established, allowing for systematic studies on how different substituents at this position affect the molecule's properties and reactivity. acs.orgnih.gov Therefore, this compound serves as an excellent model compound to further explore the rich and diverse chemistry of the 1,2,3-benzotriazin-4-one scaffold.
Structure
3D Structure
Properties
IUPAC Name |
3-phenacyl-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16-17-18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJKRLDFVMMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 3 Phenacyl 1,2,3 Benzotriazin 4 One
Denitrogenation Reactions and Intermediate Generation
Denitrogenation is a key transformation of 1,2,3-benzotriazin-4-ones, including the 3-phenacyl derivative. This process involves the extrusion of a molecule of nitrogen (N₂) and is a gateway to the generation of reactive species that can be trapped by various reagents to form new chemical bonds and ring systems.
Thermal Decomposition Pathways and Iminoketene Formation
The thermolysis of 1,2,3-benzotriazin-4(3H)-ones is a well-established method for generating iminoketenes. researchgate.net This process involves the thermal cleavage of the N(2)–N(3) bond, which results in the loss of nitrogen gas and the formation of a transient iminoketene intermediate. researchgate.netresearchgate.net The formation of this iminoketene has been confirmed through isotopic labeling studies. researchgate.net
The stability of 3-substituted-1,2,3-benzotriazin-4(3H)-ones to thermal decomposition can vary. For instance, 3-alkyl- and 3-aralkyl-1,2,3-benzotriazin-4(3H)-ones are generally stable under certain conditions, while 3-arylbenzotriazinones undergo thermal heterolysis of the N(2)–N(3) bond. researchgate.net The decomposition of 3-phenyl-1,2,3-benzotriazin-4-one at high temperatures (280–320°C) leads to the formation of 9-acridone and phenanthridin-6-one. rsc.org In the presence of a hydrogen-donating solvent like liquid paraffin (B1166041) at 250°C, the reaction can yield benzanilide (B160483) through hydrogen abstraction. rsc.org
The reactive iminoketene intermediate can be trapped by various nucleophiles and dienophiles. For example, thermolysis in the presence of amyl alcohol or aniline (B41778) affords amyl anthranilate and N-phenylanthranilamide, respectively. researchgate.net The intermediate can also undergo a Diels-Alder reaction with phenyl isocyanate. researchgate.net In inert solvents, a novel compound, 3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one, can be formed, which may polymerize upon prolonged heating. researchgate.net
Metal-Catalyzed Denitrogenation Reactions (e.g., Palladium, Nickel, Rhodium)
Metal catalysts provide an alternative and often milder pathway for the denitrogenation of 1,2,3-benzotriazin-4-ones. These reactions typically proceed through the formation of a metallacyclic intermediate.
Palladium-Catalyzed Reactions: Palladium catalysts have been utilized in denitrogenative annulation reactions. For example, a palladium-catalyzed reaction can be used to synthesize 3-substituted isocoumarin-1-imine frameworks from 1,2,3-benzotriazin-4(3H)-ones and terminal alkynes. researchgate.net This reaction is believed to proceed via a five-membered palladacycle intermediate. researchgate.net
Nickel-Catalyzed Reactions: Nickel(0) complexes in the presence of a phosphine (B1218219) ligand can catalyze the denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with 1,3-dienes and alkenes. nih.gov The proposed mechanism involves the oxidative insertion of nickel(0) into the triazinone ring, leading to the extrusion of dinitrogen and the formation of a five-membered azanickelacyclic intermediate. nih.gov This intermediate can then undergo insertion of a 1,3-diene or an alkene, followed by amidation or reductive elimination to yield 3,4-dihydroisoquinolin-1(2H)-ones or 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones, respectively. nih.gov
| Catalyst System | Reactant | Product | Reference |
| Nickel(0)/Phosphine | 1,2,3-Benzotriazin-4(3H)-one and 1,3-Diene | 3,4-Dihydroisoquinolin-1(2H)-one | nih.gov |
| Nickel(0)/Phosphine | 1,2,3-Benzotriazin-4(3H)-one and Alkene | 3-Substituted 3,4-dihydroisoquinolin-1(2H)-one | nih.gov |
| Palladium Catalyst | 1,2,3-Benzotriazin-4(3H)-one and Terminal Alkyne | 3-Substituted Isocoumarin-1-imine | researchgate.net |
Visible-Light-Mediated Photocatalytic Denitrogenation
Visible-light photocatalysis has emerged as a green and efficient method for initiating chemical transformations. In the context of 1,2,3-benzotriazin-4-ones, visible light can induce denitrogenation to generate radical intermediates. rsc.org This process can be achieved without the need for a metal catalyst. rsc.org
One reported method utilizes eosin (B541160) Y as a photoredox catalyst in the presence of a base and a suitable solvent system under blue LED or sunlight irradiation. rsc.org This approach has been successful in the denitrogenative phosphorylation of 1,2,3-benzotriazinones to produce a variety of aryl-phosphonates, aryl-phosphinates, and aryl-phosphine oxides. rsc.org The reaction is believed to proceed through a radical pathway. rsc.org
Furthermore, a novel protocol for the synthesis of substituted benzotriazin-4(3H)-ones has been developed using a photocyclization reaction of acyclic aryl triazine precursors under violet light (420 nm). nih.govnih.govorganic-chemistry.org This continuous flow process is notable for not requiring any additives or photocatalysts and is thought to proceed via a nitrogen-centered Norrish type II-like reaction. nih.govnih.govorganic-chemistry.org
Cycloaddition and Transannulation Reactions
The reactive intermediates generated from the denitrogenation of 3-phenacyl-1,2,3-benzotriazin-4-one are amenable to various cycloaddition and transannulation reactions, providing pathways to complex heterocyclic structures.
[4+1] and [4+2] Cycloaddition Reactions with Alkenes and Alkynes
While specific examples for this compound are not detailed in the provided search results, the general reactivity of the iminoketene intermediate formed from benzotriazinones suggests its participation in cycloaddition reactions. The iminoketene can act as a four-atom component in [4+2] cycloadditions. For instance, the thermolysis of 3-hydroxy-1,2,3-benzotriazin-4-one in the presence of phenyl isocyanate leads to a Diels-Alder adduct, confirming the intermediacy of the iminoketene. researchgate.net
The concept of cycloaddition is a fundamental principle in organic chemistry, with [4+2] cycloadditions (Diels-Alder reaction) and 1,3-dipolar cycloadditions being prominent examples. vaia.comyoutube.com These reactions are powerful tools for the construction of six- and five-membered rings, respectively.
Intramolecular Cyclization Pathways
The phenacyl group at the 3-position of the benzotriazinone ring introduces the possibility of intramolecular reactions. Following denitrogenation, the resulting intermediate could potentially undergo intramolecular cyclization. For example, the thermal decomposition of 3-(α-pyridyl)- and 3-thiazol-2-yl-1,2,3-benzotriazin-4-one leads to the formation of fused heterocyclic systems, namely pyrido[2,1-b]quinazolin-11-one and thiazolo[2,3-b]quinazolin-5-one, respectively, through an intramolecular cyclization process. rsc.org
Reactivity of the Phenacyl Side Chain
The phenacyl side chain, an acetophenone (B1666503) derivative attached to the N-3 position of the benzotriazinone ring, contains three reactive sites: the ketone functional group, the adjacent methylene (B1212753) bridge, and the terminal phenyl ring. Each site can undergo specific chemical transformations.
Ketone Functional Group Transformations
The carbonyl group of the phenacyl moiety is susceptible to a range of nucleophilic addition reactions, similar to those of acetophenone and other aryl ketones. ncert.nic.inwikipedia.org These transformations allow for the synthesis of a diverse array of derivatives.
Reduction: The ketone can be reduced to a secondary alcohol, yielding 3-(2-hydroxy-2-phenylethyl)-1,2,3-benzotriazin-4-one. This is typically achieved using hydride reagents such as sodium borohydride (B1222165). wikipedia.org
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl carbon, creating a tertiary alcohol. This reaction extends the carbon skeleton of the side chain.
Wittig Reaction: The Wittig reaction provides a method for converting the carbonyl group into an alkene. Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, would yield a 3-(1-phenylprop-1-en-2-yl)-1,2,3-benzotriazin-4-one derivative.
Formation of Imines and Related Compounds: The ketone can condense with primary amines to form imines (Schiff bases). jackwestin.com Similarly, it can react with hydrazine (B178648) or its derivatives to produce hydrazones, and with hydroxylamine (B1172632) to form oximes. These reactions are typically acid-catalyzed. ncert.nic.in
Below is an interactive table summarizing potential transformations of the ketone group.
| Reagent(s) | Product Type | Resulting Functional Group |
| Sodium borohydride (NaBH4) | Secondary Alcohol | -CH(OH)- |
| Grignard Reagent (R-MgX) | Tertiary Alcohol | -C(OH)R- |
| Phosphorus Ylide (Ph3P=CR2) | Alkene | >C=CR2 |
| Primary Amine (R-NH2) | Imine (Schiff Base) | >C=N-R |
| Hydrazine (H2NNH2) | Hydrazone | >C=NNH2 |
| Hydroxylamine (H2NOH) | Oxime | >C=NOH |
Reactions Involving the Methylene Bridge
The methylene group (-CH2-) is positioned between two electron-withdrawing groups: the benzotriazinone ring and the carbonyl group. This placement makes the α-hydrogens acidic and susceptible to removal by a base, forming a reactive enolate intermediate. msu.edulibretexts.org This enolate is a key intermediate for various carbon-carbon bond-forming reactions.
Halogenation: In the presence of an acid or base catalyst, the methylene bridge can be halogenated with reagents like bromine (Br2), chlorine (Cl2), or iodine (I2). libretexts.org Under acidic conditions, the reaction typically proceeds via an enol intermediate to yield a monohalogenated product. libretexts.org
Alkylation: The enolate formed by deprotonation of the methylene bridge can act as a nucleophile, attacking alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. acs.org
Aldol (B89426) Condensation: The enolate can also participate in aldol reactions, adding to the carbonyl group of an aldehyde or another ketone. jackwestin.commsu.edu A directed aldol condensation with an aromatic aldehyde, like benzaldehyde, would yield an α,β-unsaturated ketone after dehydration. jackwestin.com
Oxidative Cleavage: Under specific conditions, such as treatment with halogens in an aqueous base, methyl ketones can undergo the haloform reaction. ncert.nic.inwebassign.net This reaction results in the cleavage of the bond between the carbonyl carbon and the methylene bridge, producing a carboxylate and a haloform.
Electrophilic Aromatic Substitution on the Phenyl Ring
The terminal phenyl ring of the phenacyl side chain can undergo electrophilic aromatic substitution (EAS). The reactivity and orientation of these substitutions are governed by the substituent already present on the ring, which is the -(C=O)CH2-(benzotriazinone) group. The carbonyl function is a deactivating group due to its electron-withdrawing nature, which is exerted through both inductive and resonance effects. organicchemistrytutor.comlibretexts.org
This deactivation makes the phenyl ring less reactive towards electrophiles than benzene (B151609) itself. The electron-withdrawing effect is most pronounced at the ortho and para positions, which destabilizes the corresponding carbocation intermediates (sigma complexes) formed during the reaction. libretexts.orglibretexts.org Consequently, electrophilic attack occurs preferentially at the meta position.
The table below outlines the expected major products for common EAS reactions on the phenacyl phenyl ring.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO3, H2SO4 | 3-(3-Nitrophenacyl)-1,2,3-benzotriazin-4-one |
| Halogenation | Br2, FeBr3 | 3-(3-Bromophenacyl)-1,2,3-benzotriazin-4-one |
| Sulfonation | Fuming H2SO4 | 3-(3-Sulfophenacyl)-1,2,3-benzotriazin-4-one |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 3-(3-Acylphenacyl)-1,2,3-benzotriazin-4-one |
Regioselectivity and Stereoselectivity in Reactions
The principles of regioselectivity and stereoselectivity are critical in predicting the outcomes of reactions involving this compound. chemrxiv.org These concepts determine which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is preferentially formed. webassign.net
For reactions at the phenacyl side chain, the bulky and structurally complex benzotriazinone moiety can exert significant steric hindrance. This can influence the trajectory of incoming reagents. For example, during the reduction of the ketone, the hydride may preferentially attack from the less hindered face, potentially leading to a favored stereoisomer of the resulting alcohol. Similarly, in the alkylation of the methylene bridge enolate, the approach of the electrophile could be directed by the steric bulk of the rest of the molecule.
In electrophilic aromatic substitution, the regioselectivity is electronically controlled, strongly favoring the meta position as previously discussed. libretexts.orglibretexts.org In reactions like the aldol condensation, the formation of one regioisomer over another can be influenced by the stability of the resulting conjugated system. libretexts.org
Comparative Reactivity Studies with Other 3-Substituted 1,2,3-Benzotriazin-4-ones
The primary mode of reactivity for the benzotriazinone core involves the loss of a dinitrogen molecule (N2) upon thermolysis or photolysis, which generates a highly reactive iminoketene intermediate. The subsequent fate of this intermediate is often determined by the nature of the N-3 substituent.
3-Aryl-1,2,3-benzotriazin-4-ones: Thermolysis of these compounds typically leads to intramolecular cyclization, forming acridone (B373769) derivatives.
3-Alkenyl-1,2,3-benzotriazin-4-ones: These derivatives undergo thermal decomposition to yield quinolin-4(1H)-one products.
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one (DEPBT): This compound is utilized as a peptide coupling reagent, where the N-3 substituent acts as a leaving group to facilitate amide bond formation.
In contrast to these examples where the N-3 substituent directly participates in or dictates the rearrangement of the benzotriazinone core, the phenacyl group primarily offers independent reaction sites. While the electronic properties of the phenacyl group (electron-withdrawing) will modulate the reactivity of the benzotriazinone ring (e.g., affecting the conditions required for denitrogenation), its main contribution is the addition of the ketone, methylene, and phenyl group functionalities, which can be manipulated without necessarily disrupting the core heterocyclic structure.
This table provides a comparison of the reactivity based on the N-3 substituent.
| N-3 Substituent | Primary Reactivity Pathway | Major Product Type |
| Phenacyl | Side-chain reactions (ketone, methylene, phenyl) | Diverse functionalized derivatives |
| Aryl | Thermolysis with rearrangement | Acridones |
| Alkenyl | Thermolysis with rearrangement | Quinolinones |
| Diethoxyphosphoryloxy | Nucleophilic substitution (coupling) | Amides |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Phenacyl-1,2,3-benzotriazin-4-one would be expected to show distinct signals for the protons on the benzotriazinone core and the phenacyl substituent.
Aromatic Protons: The four protons on the benzene (B151609) ring of the benzotriazinone moiety would typically appear as a complex multiplet pattern in the downfield region of the spectrum, generally between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the triazinone ring. Similarly, the five protons of the phenyl group in the phenacyl moiety would also resonate in the aromatic region, likely between δ 7.4 and 8.0 ppm.
Methylene (B1212753) Protons: A key feature would be a singlet corresponding to the two protons of the methylene group (-CH₂-) connecting the nitrogen of the triazinone ring to the carbonyl of the phenacyl group. This signal would likely appear in the range of δ 5.0-6.0 ppm, shifted downfield due to the influence of the adjacent nitrogen and carbonyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.
Carbonyl Carbons: Two distinct signals for the carbonyl carbons would be expected at the low-field end of the spectrum (δ 160-200 ppm). One would correspond to the C4-carbonyl of the benzotriazinone ring, and the other to the carbonyl of the phenacyl group.
Aromatic Carbons: The aromatic carbons of both the benzotriazinone and phenacyl groups would generate a series of signals in the δ 120-150 ppm range.
Methylene Carbon: A signal for the methylene carbon (-CH₂-) would be anticipated in the δ 50-60 ppm region.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Benzotriazinone Aromatic CHs | 7.5 - 8.5 (m) | 120 - 140 |
| Benzotriazinone Quaternary Cs | - | 130 - 150 |
| C4 (C=O) | - | 160 - 170 |
| N-CH₂ | 5.0 - 6.0 (s) | 50 - 60 |
| Phenacyl C=O | - | 190 - 200 |
| Phenacyl Aromatic CHs | 7.4 - 8.0 (m) | 125 - 135 |
| Phenacyl Quaternary C | - | 135 - 145 |
Note: This is a generalized prediction. Actual values would need to be determined experimentally.
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent protons on the benzotriazinone's benzene ring and between the protons on the phenyl ring of the phenacyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would be crucial for assigning the carbon signals corresponding to each protonated carbon in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is important for determining stereochemistry and conformation. In this case, NOESY could show correlations between the methylene protons and the protons on the aromatic rings, providing insights into the molecule's preferred conformation.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₅H₁₁N₃O₂).
Tandem mass spectrometry (MS-MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For this compound, key fragmentation pathways would likely involve:
Loss of N₂: A characteristic fragmentation of benzotriazinones is the loss of a molecule of nitrogen gas (28 Da).
Cleavage of the Phenacyl Group: Fragmentation could occur at the N-CH₂ bond or the CH₂-C(O) bond, leading to the formation of ions corresponding to the benzotriazinone core and the phenacyl moiety. For example, a prominent fragment would likely be the benzoyl cation (C₆H₅CO⁺) at m/z 105.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:
C=O Stretching: Two distinct carbonyl stretching vibrations would be expected. The amide-like carbonyl of the benzotriazinone ring would likely appear in the range of 1680-1700 cm⁻¹, while the ketone carbonyl of the phenacyl group would be expected around 1670-1690 cm⁻¹.
C=N and N=N Stretching: Vibrations associated with the triazine ring would appear in the 1500-1650 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group would be seen just below 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would be indicative of the aromatic rings.
A hypothetical data table for the expected IR absorptions is presented below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=O Stretch (Ketone) | 1670 - 1690 |
| C=O Stretch (Amide) | 1680 - 1700 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
Note: This is a generalized prediction. Actual values would need to be determined experimentally.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components.
Key expected vibrational frequencies include the stretching vibrations of the two carbonyl groups: the amide carbonyl within the benzotriazinone ring and the ketone carbonyl of the phenacyl substituent. The former typically appears in the region of 1680-1660 cm⁻¹, while the latter is expected around 1700-1680 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment and potential conjugation effects within the molecule.
Further characteristic peaks would include those for the C=C stretching vibrations of the aromatic rings, typically observed between 1600 cm⁻¹ and 1450 cm⁻¹, and the C-N stretching vibrations within the triazinone ring. The N-N stretching vibration of the triazine ring is also a key diagnostic feature.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1690 | Strong |
| C=O Stretch (Amide, Triazinone) | ~1670 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium |
| N=N Stretch (Triazine) | ~1560 | Medium |
| C-N Stretch | 1350-1250 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic, -CH₂-) | 2950-2850 | Weak |
Note: The data in this table is predictive and based on characteristic functional group frequencies. Actual experimental values may vary.
Raman Spectroscopy Applications
Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the FT-IR spectrum.
The symmetric stretching of the aromatic rings and the N=N bond in the triazine ring are expected to produce strong signals in the Raman spectrum. The carbonyl stretching vibrations would also be visible, and their Raman shifts would provide confirmatory evidence for the presence of these functional groups.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule, offering insights into the extent of conjugation and the nature of the chromophores present.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The π → π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals. The position and intensity of these bands can be influenced by the solvent polarity.
Table 2: Predicted UV-Vis Spectral Data for this compound
| Electronic Transition | Expected Wavelength (λ_max, nm) | Molar Absorptivity (ε) |
| π → π* (Benzoyl) | ~240-250 | High |
| π → π* (Benzotriazinone) | ~280-320 | High |
| n → π* (Carbonyls) | >320 | Low |
Note: The data in this table is predictive. Actual experimental values are dependent on the solvent used.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide crucial information about functional groups and electronic properties, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.
This analysis would confirm the connectivity of the atoms and reveal key structural parameters such as bond lengths, bond angles, and torsion angles. It would also elucidate the planarity of the benzotriazinone ring system and the orientation of the phenacyl substituent relative to the core heterocycle. Furthermore, the study of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state architecture.
Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound
| Parameter | Significance |
| Bond Lengths (C=O, C-N, N=N, C-C) | Confirms bond orders and identifies any unusual bond distances due to conjugation. |
| Bond Angles | Defines the geometry around each atom and reveals any strain in the ring systems. |
| Torsion Angles | Describes the conformation of the molecule, particularly the rotation around the N-CH₂ and CH₂-C=O bonds. |
| Intermolecular Interactions | Explains the packing of molecules in the crystal lattice and influences physical properties. |
Currently, specific, publicly available experimental data from FT-IR, Raman, UV-Vis, and X-ray crystallography for this compound is not available in the cited scientific literature. The information presented is based on established principles of spectroscopic and crystallographic analysis of related organic compounds. Further experimental research is required to provide the definitive data for this specific molecule.
Computational and Theoretical Chemistry Investigations of 3 Phenacyl 1,2,3 Benzotriazin 4 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the electronic landscape of a molecule. These calculations provide a theoretical framework for understanding a compound's stability and inherent properties.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov For a molecule like 3-Phenacyl-1,2,3-benzotriazin-4-one, DFT calculations, often employing hybrid functionals such as B3LYP, are used to find the most stable molecular geometry (the lowest energy conformation). nih.govresearchgate.net This process of geometry optimization involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are critical for understanding the molecule's behavior. For instance, DFT studies on related benzotriazinone sulfonamides have been used to reinforce experimental findings by correlating electronic properties with observed biological activity. mdpi.com Similar calculations for this compound would yield valuable data.
A representative table of electronic properties that would be calculated using DFT is shown below. Note: The values in this table are hypothetical and for illustrative purposes, as specific experimental or calculated data for this compound is not available in the cited literature.
| Property | Representative Value | Significance |
| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |
| Dipole Moment | Y Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Varies per atom | Provides insight into the distribution of electron density and identifies potential sites for electrophilic or nucleophilic attack. |
| HOMO-LUMO Energy Gap | Z eV | Relates to the chemical reactivity and kinetic stability of the molecule. irjweb.com |
Beyond DFT, other quantum chemical methods can be applied. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide benchmark results. High-level ab initio calculations have been used to determine gas-phase enthalpies of formation for related heterocyclic systems like tricyclic tetrazines. superfri.org
Semi-empirical methods, which incorporate some experimental data to simplify calculations, offer a faster, though generally less accurate, alternative. These methods are useful for preliminary investigations of large molecules or for screening large numbers of compounds. The choice of method depends on the desired balance between accuracy and computational cost. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. irjweb.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).
The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are crucial descriptors of reactivity. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In studies of related benzotriazinones, the HOMO-LUMO energy gap has been used to explain the stability and binding interactions of these molecules with biological targets. mdpi.com For this compound, the distribution of the HOMO and LUMO across the molecular structure would indicate the most probable sites for nucleophilic and electrophilic attack. For example, in a nickel-catalyzed reaction of phenyl-substituted benzotriazinones, the stability of the HOMO in the transition state was a key factor in the reaction's progress. acs.org
A hypothetical FMO analysis for this compound is summarized in the table below. Note: These values are illustrative.
| Molecular Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -6.5 | Indicates the molecule's ability to donate electrons. |
| LUMO | -1.8 | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com |
Transition State Modeling and Reaction Mechanism Elucidation
Computational chemistry is an invaluable tool for mapping out the entire course of a chemical reaction, from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate and mechanism.
To understand a reaction mechanism, chemists can perform a potential energy surface (PES) scan. This involves systematically changing a specific geometric parameter, such as a bond length or angle, and calculating the energy at each step. This process helps to identify the minimum energy path for a reaction and to locate the approximate geometry of the transition state. youtube.com For a reaction involving this compound, a PES scan could be used to model bond-breaking or bond-forming steps, providing initial guesses for more rigorous transition state optimization calculations. youtube.com
A particularly relevant example is the computational investigation of the photocatalytic denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones. acs.orgnih.gov These studies performed experimental and computational mechanistic analyses to understand the reaction's unique selectivity. acs.orgnih.gov A key finding was the proposal of a nitrogen-mediated hydrogen atom shift, a pathway that was elucidated through computational modeling. acs.orgnih.gov A similar computational approach could be used to investigate the reactivity of the phenacyl group in this compound, predicting potential rearrangements or reactions involving this substituent.
A hypothetical energy profile for a reaction step is presented below. Note: The values are for illustrative purposes.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials of the reaction. |
| Transition State (TS) | +15.1 | The energy barrier for the reaction step. acs.org |
| Intermediate | -10.9 | A metastable species formed during the reaction. acs.org |
| Products | -23.3 | The final products of the reaction step. acs.org |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules. For this compound, these methods can provide valuable insights into its electronic structure and vibrational modes, which can then be correlated with experimental data for structural confirmation and a deeper understanding of its behavior.
NMR Chemical Shift and Vibrational Frequency Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the NMR chemical shifts and vibrational frequencies of organic molecules. By calculating the magnetic shielding tensors for each nucleus and the harmonic frequencies of molecular vibrations, a theoretical spectrum can be generated.
NMR Chemical Shift Calculations: The theoretical ¹H and ¹³C NMR chemical shifts for this compound would typically be calculated using the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental values. Discrepancies between the calculated and experimental shifts can often be attributed to solvent effects, conformational changes, or limitations of the computational method.
Vibrational Frequency Calculations: Theoretical vibrational frequencies are obtained from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the positions of characteristic infrared (IR) and Raman bands. For this compound, key vibrational modes would include the C=O stretching of the benzotriazinone and phenacyl moieties, N=N stretching of the triazine ring, and various C-H and C-C stretching and bending modes of the aromatic rings. A comparison with experimental IR and Raman spectra would allow for a detailed assignment of the observed bands.
| Computational Method | Predicted Spectroscopic Data | Typical Correlation with Experimental Data |
| DFT (e.g., B3LYP/6-311+G(d,p)) with GIAO | ¹H and ¹³C NMR Chemical Shifts | Good to excellent correlation, with mean absolute errors typically less than 0.3 ppm for ¹H and 5 ppm for ¹³C. |
| DFT (e.g., B3LYP/6-311+G(d,p)) | Vibrational Frequencies (IR/Raman) | Good correlation, often requiring a scaling factor to account for anharmonicity and method limitations. |
Table 1: Theoretical Spectroscopic Data Prediction for this compound. This table outlines the expected computational methods and the anticipated correlation with experimental spectroscopic data.
UV-Vis Absorption and Emission Spectral Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating UV-Vis absorption and emission spectra. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.
For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV and visible regions. The primary transitions would involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), as well as other transitions involving nearby orbitals. The calculated absorption maxima (λ_max) and oscillator strengths can be compared with an experimental UV-Vis spectrum to understand the nature of the electronic excitations. Similarly, calculations on the optimized excited state geometry can provide insights into the fluorescence or phosphorescence properties of the molecule.
| Computational Method | Predicted Spectral Data | Expected Insights |
| TD-DFT (e.g., CAM-B3LYP/6-311+G(d,p)) | UV-Vis Absorption Maxima (λ_max), Oscillator Strengths | Identification of key electronic transitions (e.g., n→π, π→π), correlation with experimental spectrum. |
| TD-DFT on Excited State Geometry | Emission Wavelengths | Prediction of fluorescence/phosphorescence properties and Stokes shift. |
Table 2: Theoretical UV-Vis Spectral Simulation for this compound. This table summarizes the computational approach and the expected outcomes for the simulation of its electronic spectra.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Research-Level Focus)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein. These methods are crucial in drug discovery and for understanding the molecular basis of biological activity.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. A docking study of this compound would involve preparing the 3D structures of both the ligand and the target protein (often obtained from the Protein Data Bank, PDB). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field. The results would identify the most likely binding mode and provide an estimate of the binding energy.
Molecular Dynamics Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. This allows for the analysis of the stability of the binding pose, the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or ligand upon binding.
| Simulation Type | Key Inputs | Primary Outputs | Research-Level Insights |
| Molecular Docking | 3D structure of this compound, 3D structure of target protein (e.g., from PDB) | Binding pose, binding affinity (scoring function) | Identification of key interacting residues, prediction of potential biological targets. |
| Molecular Dynamics | Docked complex, solvent model, force field | Trajectory of atomic motions, interaction energies, conformational changes | Assessment of binding stability, detailed analysis of intermolecular forces, understanding of the dynamic nature of the interaction. |
Table 3: Overview of Molecular Docking and Dynamics Simulations for this compound. This table provides a summary of the inputs, outputs, and potential research insights from these computational techniques.
Derivatization and Structure Activity Relationship Sar Exploration in Chemical Biology Research
Design Principles for Structural Modification of the Phenacyl Moiety
The phenacyl moiety, consisting of a phenyl ring attached to a carbonyl group which is linked by a methylene (B1212753) bridge to the N3 position of the benzotriazinone core, offers several avenues for structural modification. However, specific studies applying these principles to 3-Phenacyl-1,2,3-benzotriazin-4-one are not documented in the available literature.
Systematic Variation of Aromatic Substituents
In typical SAR studies, the aromatic ring of a phenacyl group would be systematically substituted with various functional groups to probe the effects of electronics and sterics on biological activity. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, halo) at the ortho, meta, and para positions would be explored. This allows for the mapping of the binding pocket and the identification of key interactions. While this is a standard medicinal chemistry approach, specific examples for the this compound scaffold are not available.
Modification of the Carbonyl Group and Methylene Linker
The carbonyl group and the methylene linker are also critical points for modification. The carbonyl could be reduced to a hydroxyl group, converted to an oxime, or replaced with other functional groups to alter hydrogen bonding capacity and geometry. The methylene linker could be extended, constrained within a ring, or substituted to alter the spatial orientation of the phenacyl group relative to the benzotriazinone core. Research detailing these specific modifications on this compound has not been identified.
Derivatization of the Benzotriazinone Core
The 1,2,3-benzotriazin-4-one core is a versatile scaffold, and its derivatives have been synthesized and evaluated for a range of biological activities. researchgate.net General strategies for its derivatization are known, although SAR studies specifically linked to a 3-phenacyl substituent are absent.
Isosteric Replacements
Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to improve the pharmacological profile of a compound. cambridgemedchemconsulting.comyoutube.com This involves replacing an atom or a group of atoms with another that has similar physical or chemical properties. For the benzotriazinone core, one could envision replacing the carbonyl group with a thiocarbonyl to yield a thione derivative or replacing ring carbons with nitrogen atoms. researchgate.net The concept of using a 1,2,3-triazole ring as a bioisostere for other functional groups is also a known strategy in drug design. unimore.it However, the application of these principles to create analogs of this compound and the subsequent evaluation of their activity is not described in the reviewed literature.
In Vitro Research-Level Biological Activity Assessment (Focus on Mechanisms of Action at the Molecular Level)
The broader class of benzotriazole (B28993) and benzotriazinone derivatives has been investigated for various biological activities, with some studies pointing towards mechanisms like kinase inhibition or interactions with DNA. For instance, some benzotriazinone derivatives have been evaluated as positive allosteric modulators of AMPA receptors. nih.gov Others have shown potential as anticancer agents, with molecular docking studies suggesting possible interactions with targets like the vitamin D receptor. nih.gov
However, without specific derivatives of this compound being synthesized and tested, it is impossible to detail their in vitro biological activity or molecular mechanism of action. The necessary data from cell-based assays, enzymatic assays, or biophysical methods to elucidate how this specific compound or its derivatives interact with biological targets at a molecular level are not available in the current body of scientific literature.
Enzyme Inhibition Studies (e.g., α-Glucosidase, Kinases)
The 1,2,3-benzotriazin-4-one core structure is a promising scaffold for the development of enzyme inhibitors. Research has demonstrated the potential of derivatives of this compound to inhibit various enzymes, highlighting the importance of the benzotriazinone moiety in molecular recognition and binding.
One area of significant interest is the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies on a series of novel 1,2,3-benzotriazin-4(3H)-one sulfonamides have identified potent inhibitors of α-glucosidase. researchgate.net For instance, certain amino benzotriazinones and their corresponding sulfonamides have shown fair to good inhibitory activity against α-glucosidase. researchgate.net Notably, a nitro derivative exhibited more promising activity than the standard drug acarbose, with IC50 values of 32.37 ± 0.15 µM and 37.38 ± 0.12 µM, respectively. researchgate.net This suggests that the sulfonyl group plays a crucial role in the interaction with the enzyme's active site. researchgate.net
Furthermore, derivatives of 1,2,3-benzotriazin-4-one have been investigated as inhibitors of leukotriene A4 hydrolase (LTA4H) aminopeptidase. ccspublishing.org.cn Many of these compounds displayed moderate to good activity, with one derivative showing an inhibitory activity of 80.6% and an IC50 of 1.30 ± 0.20 μmol/L. ccspublishing.org.cn Molecular docking studies of these inhibitors have provided insights into their binding models with the LTA4H enzyme, underscoring the potential of the 1,2,3-benzotriazin-4-one scaffold in designing potent enzyme inhibitors. ccspublishing.org.cn While specific studies on the kinase inhibitory activity of this compound are not prevalent, the general applicability of benzotriazine derivatives as enzyme inhibitors suggests this as a viable area for future investigation.
Table 1: α-Glucosidase Inhibition by Amino Benzotriazinone Derivatives
| Compound | IC50 (µM) |
|---|---|
| Amino benzotriazinone 11a | Less active |
| Amino benzotriazinone 11b | Less active |
| Sulfonamide 12a | More active than 11a/b |
| Sulfonamide 12b | More effective than 12a |
| Nitro derivative 12e | 32.37 ± 0.15 |
| Acarbose (Standard) | 37.38 ± 0.12 |
Data sourced from a study on amino benzotriazinones and their sulfonamide derivatives. researchgate.net
Receptor Binding Affinity Investigations (e.g., Serotonin and Dopamine Receptors)
The 1,2,3-benzotriazin-4-one scaffold has also been explored for its potential to interact with G-protein coupled receptors, particularly serotonin and dopamine receptors, which are significant targets in neuropharmacology.
A study focused on a series of novel 1,2,3-benzotriazin-4-one derivatives demonstrated their efficacy as ligands for serotonin (5-HT) receptors. nih.gov Radioligand binding assays revealed that many of these compounds act as good to excellent ligands at the 5-HT1A receptor, with some showing selectivity over 5-HT2A and 5-HT2C receptors. nih.gov One particular derivative with an ortho-methoxy substitution exhibited subnanomolar affinity for 5-HT1A sites (IC50 = 0.059 nM) and high selectivity over other tested receptors. nih.gov
Selected analogues from this series were further evaluated for their binding affinities at D1 and D2 dopaminergic receptors, as well as α1- and α2-adrenergic receptors. nih.gov This research highlights the potential of the 1,2,3-benzotriazin-4-one core as a versatile scaffold for developing selective ligands for various neurotransmitter receptors. nih.gov The structure-activity relationship (SAR) data from such studies is invaluable for designing new compounds with improved affinity and selectivity.
Table 2: Receptor Binding Affinity of a Selected 1,2,3-Benzotriazin-4-one Derivative (o-OCH3)
| Receptor | Binding Affinity (IC50) |
|---|---|
| 5-HT1A | 0.059 nM |
This derivative showed high selectivity over 5-HT2A, 5-HT2C, D1, D2, α1, and α2 receptors. nih.gov
Molecular Interaction Studies with Biomolecules (e.g., DNA, Proteins)
The interaction of small molecules with biomolecules like DNA and proteins is fundamental to their biological activity. While specific studies on this compound are limited, research on the broader class of benzotriazines provides insights into their potential molecular interactions.
For instance, studies on 1,2,4-benzotriazine 1,4-dioxide antitumor agents, such as tirapazamine, have shown that these compounds can induce DNA strand cleavage. nih.gov This occurs through enzymatic reduction of the benzotriazine to a radical species that, under hypoxic conditions, leads to oxidative damage to DNA. nih.gov Further studies have shown that targeting these benzotriazine 1,4-dioxides to DNA by linking them to a DNA-binding unit can significantly enhance the production of both single and double-strand breaks. nih.gov This suggests that the benzotriazine core has the potential to be developed into DNA-interacting agents.
The study of protein-protein interactions (PPIs) is another crucial area of chemical biology. While direct evidence of this compound modulating PPIs is not available, the general principles of designing small molecules to interfere with these interactions are well-established. The 1,2,3-benzotriazin-4-one scaffold could potentially be functionalized to present pharmacophoric features that mimic protein secondary structures like α-helices or β-sheets, thereby disrupting specific PPIs.
Ligand Design and Computational Screening for Novel Research Probes
The design of novel ligands and research probes based on the 1,2,3-benzotriazin-4-one scaffold is an active area of research, often guided by computational screening methods. The derivatization of the core structure allows for the modulation of its physicochemical and pharmacological properties.
For example, in the development of nematicidal agents, various fragments were introduced to the 1,2,3-benzotriazin-4-one skeleton to increase structural diversity and identify compounds with enhanced activity. rhhz.net The structure-activity relationship (SAR) analysis of these derivatives revealed that the type and position of substituents significantly influence their biological efficacy. rhhz.net
Computational methods such as molecular docking are increasingly being used to predict the binding modes of 1,2,3-benzotriazin-4-one derivatives with their biological targets. In the study of LTA4H aminopeptidase inhibitors, molecular docking was used to understand the binding model of the most active compound with the enzyme, providing a rationale for its inhibitory activity. ccspublishing.org.cn Similarly, in the development of α-glucosidase inhibitors, in-silico studies were conducted alongside in-vitro enzyme inhibition assays to rationalize the observed activities. researchgate.net These computational approaches are invaluable for prioritizing compounds for synthesis and for the rational design of more potent and selective ligands based on the 1,2,3-benzotriazin-4-one scaffold.
Advanced Research Applications and Future Directions
3-Phenacyl-1,2,3-benzotriazin-4-one as a Versatile Synthetic Intermediate
The true synthetic power of the 1,2,3-benzotriazin-4-one framework lies in its function as a stable precursor to transient intermediates. This quality makes this compound an exceptionally valuable intermediate for accessing molecular complexity. Upon activation, it can release dinitrogen to participate in a variety of annulation and cross-coupling reactions, leading to the formation of diverse and medicinally relevant heterocyclic structures. researchgate.net
Access to Complex Heterocyclic Scaffolds (e.g., Isoindolinones, Isocoumarin-1-imines)
The generation of reactive intermediates from this compound allows for its use in powerful synthetic transformations to create intricate molecular architectures that are otherwise challenging to synthesize.
Isoindolinones: The 3-substituted isoindolinone core is a prominent structural motif in numerous natural products and biologically active molecules. Research has demonstrated that 1,2,3-benzotriazin-4(3H)-ones can serve as effective precursors for these compounds. acs.org Through a visible-light-mediated photocatalytic process, this compound can undergo a denitrogenative reaction followed by insertion of an alkene. acs.org This transformation is notable for its regioselectivity, proceeding through a proposed nitrogen-mediated hydrogen atom shift to exclusively yield the 3-substituted isoindolinone. acs.org The reaction exhibits broad tolerance for various functional groups on both the benzotriazinone and the alkene partner. acs.org
| Starting Material | Reactant | Conditions | Product | Key Feature |
|---|---|---|---|---|
| This compound | Activated Alkene (e.g., Acrylate, Vinyl Ketone) | Visible Light, Photocatalyst (e.g., Organic Dye) | 3-Substituted Isoindolinone | Regioselective denitrogenative alkene insertion. acs.org |
Isocoumarin-1-imines: Similarly, the benzotriazinone scaffold provides a gateway to 3-substituted isocoumarin-1-imines. A palladium-catalyzed denitrogenative transannulation reaction has been developed for this purpose. In this process, the benzotriazinone reacts with a terminal alkyne, losing N₂ to form the heterocyclic product. The reaction is highly regioselective and proceeds through a proposed five-membered palladacycle intermediate. This method's utility is enhanced by its applicability to one-pot syntheses of the corresponding biologically relevant 3-substituted isocoumarins.
| Starting Material | Reactant | Conditions | Product | Key Feature |
|---|---|---|---|---|
| This compound | Terminal Alkyne | Pd(0) Catalyst | 3-Substituted Isocoumarin-1-imine | Highly regioselective denitrogenative transannulation. |
Role in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting point, which is crucial for drug discovery and chemical biology. This compound is an ideal scaffold for DOS strategies. Its ability to undergo divergent reactions based on the choice of catalyst and reaction partner allows for the creation of a wide array of distinct heterocyclic frameworks. For instance, switching from photocatalysis to nickel catalysis can change the reaction outcome with alkenes, leading to different products like 3,4-dihydroisoquinolin-1(2H)-ones instead of isoindolinones. acs.org This divergent reactivity, coupled with its ability to react with various partners (alkenes, alkynes, dienes), establishes the benzotriazinone core as a powerful node for generating molecular diversity. researchgate.netacs.org
Exploration in Material Science Research
The unique electronic and structural properties of the benzotriazinone ring, particularly its photo-responsiveness, suggest significant potential for this compound in the field of material science.
Photoactive Materials and Photochemistry
The 1,2,3-benzotriazin-4-one scaffold is inherently photoactive. Modern synthetic routes to this heterocycle exploit a photocyclization of acyclic aryl triazine precursors using violet light (420 nm) in continuous flow reactors. nih.govacs.org This reaction proceeds via a mechanism related to the classic Norrish type II reaction, involving a nitrogen-centered hydrogen shift upon photoexcitation. acs.orgacs.org
The phenacyl group in this compound contains a benzophenone-like moiety, a classic photosensitizer known for high intersystem crossing efficiency. nih.govresearchgate.net This structural feature could impart unique photochemical properties, making it a candidate for applications in photopolymerization, photo-redox catalysis, and the development of light-responsive materials. Its ability to undergo clean denitrogenation upon irradiation makes it a potential photo-triggered generator of reactive species for various material applications. researchgate.netacs.org
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
While the direct application of this compound in OLEDs and as fluorescent probes is a largely unexplored area, related structures offer a promising outlook. For example, polymers containing the structurally similar benzotriazole (B28993) unit have been successfully synthesized and used as lighting emitters in OLEDs, affording green and red luminescence. mdpi.com Furthermore, other benzotriazole derivatives have been designed as fluorescent dyes. researchgate.net
Given that the phenacyl group itself is part of many electroactive frameworks, and considering the fluorescence observed in related heterocycles, the investigation of the photophysical properties of this compound is a compelling future direction. nih.govresearchgate.net Its potential as a host material or as a thermally activated delayed fluorescent (TADF) emitter, leveraging the benzophenone-like fragment, warrants investigation. nih.govresearchgate.net
Applications in Chemical Biology Tool Development
Chemical biology relies on the development of molecular tools to probe and manipulate biological systems. The benzotriazinone scaffold is emerging as a valuable component in the creation of such tools.
A significant advancement is the development of DNA-compatible methods for synthesizing the benzotriazinone core. researchgate.netacs.org This allows the "late-stage decoration" of DNA-conjugated molecules with this bioactive scaffold, making it highly suitable for incorporation into DNA-Encoded Libraries (DELs). researchgate.netacs.org DEL technology is a powerful platform for high-throughput screening and drug discovery, and the ability to include the benzotriazinone moiety greatly expands the chemical space available for identifying new protein binders and inhibitors. researchgate.net
Furthermore, derivatives of the parent 3-hydroxy-1,2,3-benzotriazin-4-one ring system are established as essential reagents in chemical synthesis. A notable example is 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a widely used peptide coupling reagent that facilitates the formation of amide bonds with minimal racemization. tcichemicals.com The development of specialized reagents like DEPBT from the benzotriazinone core highlights its fundamental utility in the chemical biologist's toolkit for constructing peptides and other bioactive molecules. tcichemicals.com
Development of Molecular Probes for Target Identification
Molecular probes are essential tools for elucidating the mechanisms of biological processes and for identifying the molecular targets of bioactive compounds. The design of these probes often involves the incorporation of reporter groups, photo-activatable moieties, or reactive handles for target engagement. While direct studies on this compound as a molecular probe are not extensively documented, the inherent properties of its constituent parts—the benzotriazinone core and the phenacyl group—suggest a strong potential for such applications.
The benzotriazinone skeleton itself is a key pharmacophore in a variety of biologically active molecules. nih.govontosight.ai Its ability to interact with biological targets, such as enzymes and receptors, makes it an excellent starting point for probe design. acs.org The phenacyl group, an aromatic ketone, can serve multiple functions within a molecular probe. For instance, the carbonyl group can act as a hydrogen bond acceptor, potentially influencing the binding affinity and selectivity of the molecule for its target protein.
Furthermore, the phenacyl moiety is known to be photolabile under certain conditions. This property is highly valuable for creating photo-affinity probes. Such probes can be designed to bind to their biological target in a reversible manner. Upon irradiation with light of a specific wavelength, the phenacyl group can generate a reactive species that forms a covalent bond with the target molecule. This allows for the permanent labeling and subsequent identification of the target protein, providing crucial insights into the compound's mechanism of action. The development of this compound derivatives with optimized photophysical properties could therefore lead to a new class of molecular probes for target discovery and validation.
Use in Bioconjugation and Labeling Strategies
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in biotechnology and pharmaceutical sciences. researchgate.net The phenacyl group has been effectively utilized in several bioconjugation and labeling strategies, highlighting the potential of this compound in this domain.
One notable application of a related structure, the p-hydroxyphenacyl group, is in a 'catch and photorelease' strategy. researchgate.netrsc.org This approach involves the "catching" of a molecule of interest through a bioorthogonal reaction, such as an alkyne-azide cycloaddition, to form a stable conjugate. The subsequent "release" of the captured molecule can then be triggered by photolysis of the p-hydroxyphenacyl linker. researchgate.netrsc.org The phenacyl group in this compound could potentially be adapted for similar photo-triggered release systems, enabling spatial and temporal control over the delivery of bioactive benzotriazinone derivatives or other conjugated molecules within a biological environment.
Moreover, the phenacyl group has been demonstrated to be an effective protecting group for thiols, particularly the side chain of cysteine residues in peptides and proteins. rsc.org The protection of reactive functional groups is crucial during the chemical synthesis of complex biomolecules. The phenacyl group can be selectively removed under mild conditions, for example, using zinc in acetic acid, which is compatible with many other protecting groups used in peptide synthesis. rsc.org Therefore, this compound and its derivatives could serve as valuable reagents for introducing a benzotriazinone moiety into a peptide or protein, with the phenacyl group acting as a temporary thiol protector that can be removed in a later step. This dual functionality could simplify the synthesis of complex bioconjugates.
| Application Area | Functional Moiety | Potential Strategy | Reference |
| Molecular Probes | Phenacyl group | Photo-affinity labeling | - |
| Bioconjugation | p-Hydroxyphenacyl group | 'Catch and photorelease' systems | researchgate.netrsc.org |
| Peptide Synthesis | Phenacyl group | Thiol protecting group for cysteine | rsc.orgresearchgate.net |
Future Perspectives and Emerging Research Avenues for Benzotriazinone Chemistry
The field of benzotriazinone chemistry continues to evolve, with ongoing research focused on the synthesis of novel derivatives and the expansion of their applications in medicine and materials science. gsconlinepress.comresearchgate.net The versatility of the benzotriazinone scaffold makes it a privileged structure in drug discovery, with derivatives showing promise as anticancer, antiviral, and antimicrobial agents. nih.govontosight.ainih.gov
Future research will likely focus on several key areas:
Development of Targeted Therapies: A major avenue of research is the design of benzotriazinone derivatives that can selectively target specific biological pathways or cell types. This could involve the synthesis of conjugates where the benzotriazinone acts as a cytotoxic payload attached to a targeting ligand, such as an antibody or a peptide, to create antibody-drug conjugates (ADCs) or other targeted delivery systems. The chemistry of the 3-substituent, such as the phenacyl group, is critical for enabling these conjugation strategies.
Advanced Synthesis Methodologies: The development of more efficient, scalable, and environmentally friendly methods for the synthesis of substituted benzotriazinones is an ongoing priority. nih.gov Innovations in continuous flow chemistry and photocatalysis are enabling the rapid production of diverse libraries of benzotriazinone derivatives for high-throughput screening. nih.gov
Multifunctional Molecules: There is growing interest in creating multifunctional molecules that combine the therapeutic properties of the benzotriazinone core with other functionalities. For example, incorporating imaging agents would allow for the simultaneous diagnosis and treatment of diseases (theranostics). The phenacyl group, with its potential for modification and conjugation, is an ideal handle for attaching such additional functionalities.
Exploration of New Biological Activities: While much research has focused on the anticancer and antimicrobial properties of benzotriazinones, future studies will likely uncover new biological activities. nih.govgsconlinepress.com Screening of diverse benzotriazinone libraries against a wide range of biological targets may reveal novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
